molecular formula C21H20O8 B190941 4'-Demethylpodophyllotoxin CAS No. 40505-27-9

4'-Demethylpodophyllotoxin

Cat. No. B190941
CAS RN: 40505-27-9
M. Wt: 400.4 g/mol
InChI Key: YVCVYCSAAZQOJI-BTINSWFASA-N
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Description

4’-Demethylpodophyllotoxin is a lignan found in D. versipellis and has microtubule assembly inhibitory and anticancer activities . It inhibits the assembly of isolated chicken brain tubulin and the proliferation of LNCaP and PC3 prostate cancer cells .


Synthesis Analysis

4’-Demethylpodophyllotoxin derivatives have been synthesized by reacting aldehydes with 4’-Demethylpodophyllotoxin . These derivatives exhibited pronounced stronger activity than that of the positive control etoposide (VP-16) .


Molecular Structure Analysis

The molecular formula of 4’-Demethylpodophyllotoxin is C21H20O8 . Its molecular weight is 400.38 .


Chemical Reactions Analysis

4’-Demethylpodophyllotoxin and its derivatives have been synthesized by reacting aldehydes with 4’-Demethylpodophyllotoxin . These derivatives exhibited pronounced stronger activity than that of the positive control etoposide (VP-16) .


Physical And Chemical Properties Analysis

4’-Demethylpodophyllotoxin has a molecular formula of C21H20O8 and a molecular weight of 400.38 .

Scientific Research Applications

Synthesis and Chemical Modification

  • 4'-Demethylepipodophyllotoxin has been synthesized from 4'-demethylpodophyllotoxin through epimerization and selective ether cleavage processes (Kuhn, Keller-Juslén & Wartburg, 1969). This highlights the compound's role in chemical synthesis and modification.

DNA Topoisomerase II Inhibition

  • 4'-Demethylpodophyllotoxin derivatives have been evaluated for their inhibitory activity against human DNA topoisomerase II, demonstrating significant biochemical interactions (Hu et al., 1992), (Wang et al., 1990).

Antineoplastic Activity

Cell Cycle Inhibition

  • It has been observed that certain derivatives of 4'-demethylpodophyllotoxin can inhibit cells in the G2 phase of the cell cycle, offering insights into cellular dynamics and cancer treatment strategies (Misra & Roberts, 1975).

Quantitative Structure-Activity Relationship (QSAR) Studies

  • QSAR studies have been conducted to understand the structural requirements for the anticancer activity of 4'-O-demethylepipodophyllotoxin analogs, providing valuable insights for future drug design (Cho et al., 1996).

Facilitating Synthesis of Analogues

  • Efficient synthesis methods have been developed for 4'-demethylpodophyllotoxin analogs, which are important for DNA topoisomerase II inhibition activity (Kamal et al., 1998).

Natural Source Analysis

  • The content of 4'-demethylpodophyllotoxin in different parts of the plant Sinopodophyllum hexandrum has been dynamically studied, contributing to the understanding of its natural occurrence and potential for extraction (Li et al., 2015).

Cytotoxic Properties

  • Investigations into the cytotoxic properties of various 4'-demethylpodophyllotoxin derivatives have shown their effectiveness against different human tumor cell lines, providing a basis for their potential use in cancer therapy (Morimoto et al., 2004).

Safety And Hazards

4’-Demethylpodophyllotoxin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Podophyllotoxin and its naturally occurring congeners have low bioavailability and almost all these initially discovered compounds cause systemic toxicity and development of drug resistance . The production of synthetic derivatives that could suffice for the clinical limitations of these naturally occurring compounds is not economically feasible . These challenges demanded continuous devotions towards improving the druggability of these drugs and continue to seek structure-optimization strategies . The discovery of renewable sources including microbial origin for podophyllotoxin is another possible approach .

properties

IUPAC Name

(5R,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-19,22-23H,7-8H2,1-2H3/t12-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCVYCSAAZQOJI-BTINSWFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311785
Record name 4′-Demethylpodophyllotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Demethylpodophyllotoxin

CAS RN

40505-27-9
Record name 4′-Demethylpodophyllotoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40505-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Demethylpodophyllotoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040505279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4′-Demethylpodophyllotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-DEMETHYLPODOPHYLLOTOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N5E50463V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
471
Citations
DE Jackson, PM Dewick - Phytochemistry, 1984 - Elsevier
… for the existence of the free 4’demethylpodophyllotoxin … into a stirred soln of 4’-demethylpodophyllotoxin (50 mg) in HOAc (… to a stirred soln of 4’-demethylpodophyllotoxin (100 mg) in dry …
Number of citations: 209 www.sciencedirect.com
RS Gupta, B Singh - Journal of the National Cancer Institute, 1984 - academic.oup.com
… and a number of its derivatives-including 4'-demethylpodophyllotoxin, 4' -demethy lepi podophy … Treatment of the WT CHO cells with podophyllotoxin, 4'-demethylpodophyllotoxin, 4'-…
Number of citations: 11 academic.oup.com
DS VanVliet, Y Tachibana, KF Bastow… - Journal of medicinal …, 2001 - ACS Publications
2-Fluoropodophyllotoxin (11) and several 4β-anilino-2-fluoro-4‘-O-demethyl analogues were synthesized and evaluated in both antineoplastic and antiviral assays. These compounds …
Number of citations: 58 pubs.acs.org
JD Loike, CF Brewer, H Sternlicht, WJ Gensler… - Cancer Research, 1978 - AACR
… 4'-Demethylpodophyllotoxin and 4'-demethylepipodophyllotoxin, … Deoxypodophyllotoxin @-Peltatin 4'-Demethylpodophyllotoxin 4'-… Thus 4'-demethylpodophyllotoxin …
Number of citations: 198 aacrjournals.org
AJ Broomhead, PM Dewick - Phytochemistry, 1990 - Elsevier
… 4’-demethylpodophyllotoxin, diphyllin and the two glucoside derivatives of diphyllin were identified, the peltatins and their 5-O-glucosides were not detected. A fast moving band not …
Number of citations: 111 www.sciencedirect.com
Q Li, G Yan, T Ge - … : An International Journal Devoted to the …, 2008 - Wiley Online Library
High‐resolution electrospray ionization multistage tandem mass spectrometry (MS 1–7 ) in negative ion mode was used to determine the accurate masses and fragmentation pathways …
DE Jackson, PM Dewick - Phytochemistry, 1984 - Elsevier
… is readily converted into 4’demethylpodophyllotoxin, … -3’,5’-dimethoxy derivatives in the study, [23H]4’-demethylpodophyllotoxin … into podophyllotoxin (7) and 4’demethylpodophyllotoxin …
Number of citations: 84 www.sciencedirect.com
Y KISO, C KONNO, H HIKINO, Y YAGI… - Journal of …, 1982 - jstage.jst.go.jp
… ), B-pelratin (4), a-peltatin (5), 4’-demethylpodophyllotoxin (6) and picropodophyllin (7) as the … Further, 4’-demethylpodophyllotoxin (6), which possesses a hydroxyl group at C-4’ instead …
Number of citations: 11 www.jstage.jst.go.jp
Y Qian Liu, L Yang, X Tian - Current Bioactive Compounds, 2007 - ingentaconnect.com
Podophyllotoxin is a naturally occurring lignan with important antineoplastic and antiviral properties and supported by detailed understanding of their mechanism of action, and …
Number of citations: 205 www.ingentaconnect.com
C Canel, RM Moraes, FE Dayan, D Ferreira - Phytochemistry, 2000 - Elsevier
… -podophyllotoxin 1, β-peltatin 9, 4′-demethylpodophyllotoxin 2 and α-peltatin 7 in Podophyllum … into podophyllotoxin 1/β-peltatin 9 or 4′-demethylpodophyllotoxin 2/α-peltatin 7 via the …
Number of citations: 555 www.sciencedirect.com

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